4-[4-(4-phenylphenyl)phenyl]benzoic acid
Description
4-[4-(4-Phenylphenyl)phenyl]benzoic acid is a polyaromatic benzoic acid derivative featuring a triphenylbenzene core conjugated to a carboxylic acid group. This structure confers unique electronic and steric properties, making it relevant for applications in materials science (e.g., liquid crystals, coordination polymers) and medicinal chemistry (e.g., enzyme inhibition, antimicrobial agents). The extended π-system enhances intermolecular interactions, such as π–π stacking and hydrogen bonding, which influence solubility, thermal stability, and reactivity .
Properties
Molecular Formula |
C25H18O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[4-(4-phenylphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C25H18O2/c26-25(27)24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H,(H,26,27) |
InChI Key |
PNHTZRBRJVFCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-phenyl-n-butyl alcohol
- Reactants: Benzene and 4-chloro-1-butanol
- Catalyst: Ferrous sulfate
- Conditions: Stirring and heating at 10–17°C during addition, then maintaining 18–20°C for 1.5 hours
- Workup: Cooling, aqueous sodium sulfate treatment, organic layer separation, drying
- Product: 4-phenyl-n-butyl alcohol
Formation of 4-phenylbutoxy sulfonic acid ester
Synthesis of 4-(4-phenylbutoxy) methyl benzoate (essence of Niobe)
Hydrolysis to 4-[4-(4-phenylphenyl)phenyl]benzoic acid
- Reactants: Crude 4-(4-phenylbutoxy) methyl benzoate
- Reagents: Sodium hydroxide aqueous solution (30%)
- Conditions: Reflux at 90–100°C for 3–4 hours, cooling to 2–3°C, acidification to pH 1.0–1.2 with hydrochloric acid
- Workup: Extraction with ethyl acetate, solvent removal
- Product: Pure 4-[4-(4-phenylphenyl)phenyl]benzoic acid
| Step | Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Benzene + 4-chloro-1-butanol | Ferrous sulfate | None | 10–20°C, 1.5 h | 4-phenyl-n-butyl alcohol |
| 2 | 4-phenyl-n-butyl alcohol + methylsulfonyl chloride | Lithium chloride | Acetonitrile | 5–8°C, 3 h | 4-phenylbutoxy sulfonic acid ester |
| 3 | 4-phenylbutoxy sulfonic acid ester + methyl parahydroxybenzoate | Manganese chloride | Toluene | 100–120°C reflux, 10–12 h | 4-(4-phenylbutoxy) methyl benzoate (crude) |
| 4 | Crude ester + NaOH (30%) | None | Aqueous | 90–100°C reflux, acidify pH 1.0–1.2 | 4-[4-(4-phenylphenyl)phenyl]benzoic acid |
This method emphasizes catalyst recycling, reduced use of toxic solvents, and optimized reaction times, making it suitable for scale-up and industrial application.
Oxidative Preparation via Methylphenoxy Precursors
An alternative and industrially relevant method involves the oxidation of methyl-substituted diphenyl ethers to the corresponding carboxylic acid:
Preparation of 1-(4-methylphenoxy)-4-phenoxybenzene intermediate
- Reactants: Phenol, para-cresol, and para-dihalobenzene (Cl or Br substituted)
- Catalyst: Cuprous halides (e.g., cuprous chloride)
- Conditions: Nucleophilic aromatic substitution at 120–250°C (preferably 165–175°C) under anhydrous conditions
- Solvent: Organic nitrogen compounds (e.g., dimethylformamide) to enhance solubility and catalysis
- Process: Sequential condensation of alkali phenolates with dihalobenzenes to form diphenyl ether intermediates
Oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to 4-[4-(4-phenylphenyl)phenyl]benzoic acid
- Oxidant: Air or oxygen under pressure
- Catalyst system: Transition metal salts (e.g., cobalt or manganese salts) combined with bromide ions
- Solvent: Propionic or acetic acid medium
- Conditions: Elevated temperature (typically below 100°C), controlled pressure to optimize oxidation efficiency
- Outcome: Selective oxidation of the methyl group to the carboxylic acid without ring cleavage
This method offers advantages in terms of using readily available raw materials, milder reaction conditions compared to high-temperature polymerization processes, and the potential for a one-pot or two-step process depending on purity requirements.
Comparative Analysis of Preparation Methods
| Aspect | Stepwise Multi-step Synthesis | Oxidative Methylphenoxy Route |
|---|---|---|
| Raw Materials | Benzene, 4-chloro-1-butanol, methyl parahydroxybenzoate | Phenol, para-cresol, para-dihalobenzene |
| Catalysts | Ferrous sulfate, lithium chloride, manganese chloride | Cuprous halides, transition metal salts (Co, Mn) |
| Reaction Conditions | 5–120°C, multiple steps, reflux, acid/base treatments | 120–250°C for condensation, <100°C for oxidation |
| Solvents | Acetonitrile, toluene, aqueous media | Organic nitrogen solvents, propionic/acetic acid |
| Advantages | High purity, catalyst recycling, scalable | Milder oxidation, use of air/oxygen, fewer steps |
| Industrial Suitability | Suitable for industrial scale with optimization | Potential for one-pot synthesis, cost-effective |
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-phenylphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[4-(4-phenylphenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-[4-(4-phenylphenyl)phenyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing various biochemical pathways . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl, nitro) reduce solubility in polar solvents but enhance bioactivity .
- Extended aromatic systems (e.g., triphenylbenzene) improve thermal stability but increase hydrophobicity .
- Flexible linkers (e.g., thiazolidinone, urea) balance rigidity and bioavailability .
Spectroscopic and Crystallographic Data
Infrared (IR) Spectroscopy
Biological Activity
4-[4-(4-phenylphenyl)phenyl]benzoic acid, a biphenyl derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a benzoic acid moiety attached to a phenyl group, which itself is substituted with another phenyl group. The unique arrangement of phenyl rings may influence its interaction with biological systems, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound through case studies, research findings, and data tables.
Structure and Properties
The chemical structure of 4-[4-(4-phenylphenyl)phenyl]benzoic acid can be represented as follows:
This compound features a central benzoic acid unit with three phenyl rings, contributing to its hydrophobic characteristics and potential receptor interactions.
Biological Activity Overview
Research has indicated that biphenyl derivatives exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activity of 4-[4-(4-phenylphenyl)phenyl]benzoic acid is still under investigation, but preliminary studies suggest several mechanisms of action.
Anticancer Properties
Biphenyl compounds have been noted for their cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structures have demonstrated inhibition of cell proliferation in breast and prostate cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest. Further research is needed to establish the efficacy of 4-[4-(4-phenylphenyl)phenyl]benzoic acid in cancer therapy.
Case Studies
- Inhibition of Tumor Growth : In vitro studies using biphenyl derivatives showed significant inhibition of tumor growth in human breast cancer cells (MCF-7). The compounds were effective at concentrations as low as 1 µM, indicating strong potential for therapeutic applications .
- Anti-inflammatory Effects : A comparative study involving various substituted biphenyls demonstrated that certain derivatives could reduce inflammation markers in animal models. These findings suggest that modifications in the biphenyl structure influence anti-inflammatory potency .
Data Table: Biological Activities of Biphenyl Derivatives
Research Findings
Recent advancements in synthetic methodologies have facilitated the exploration of biphenyl derivatives' biological activities. Notably, structure-activity relationship (SAR) studies indicate that modifications at specific positions on the biphenyl framework can enhance biological efficacy .
The proposed mechanisms through which 4-[4-(4-phenylphenyl)phenyl]benzoic acid may exert its effects include:
- Receptor Modulation : Interaction with nuclear receptors involved in inflammation and cancer pathways.
- Oxidative Stress Reduction : Potential to scavenge reactive oxygen species (ROS), thus mitigating oxidative damage.
Q & A
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts or IR vibrations. Discrepancies often arise from solvation effects or crystal packing forces not modeled computationally; explicit solvent models or molecular dynamics simulations can bridge this gap .
Q. How do steric and electronic effects of substituents influence interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates how substituent bulkiness affects binding pocket occupancy. Electron-withdrawing groups (e.g., -CF) may enhance binding via dipole interactions, as shown in SAR studies of analogous fluorinated benzoic acids .
Q. What computational methods predict electronic properties and reactivity trends?
Q. How are discrepancies in crystallographic refinement addressed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
